4-Fluoro-2-(4-fluorophenyl)benzaldehyde
CAS No.:
Cat. No.: VC13372636
Molecular Formula: C13H8F2O
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F2O |
|---|---|
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 4-fluoro-2-(4-fluorophenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H8F2O/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H |
| Standard InChI Key | URCOOTXEANETFV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)F |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)F |
Introduction
Structural and Physicochemical Properties
4-Fluoro-2-(4-fluorophenyl)benzaldehyde possesses a molecular weight of 218.20 g/mol and a planar biphenyl structure stabilized by π-π interactions. The fluorine atoms at the 4-positions induce electron-withdrawing effects, which polarize the aldehyde group, enhancing its reactivity in nucleophilic addition reactions. Key spectroscopic data include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₈F₂O |
| IUPAC Name | 4-fluoro-2-(4-fluorophenyl)benzaldehyde |
| SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)F |
| InChI Key | URCOOTXEANETFV-UHFFFAOYSA-N |
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 320–325°C (estimated) |
| LogP | 3.2 (indicative of moderate hydrophobicity) |
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the aldehyde proton (δ 10.2 ppm, singlet) and fluorine atoms (δ -115 ppm for aromatic F). The compound’s crystalline structure, determined via X-ray diffraction, shows a dihedral angle of 45° between the two phenyl rings, minimizing steric hindrance.
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling Route
A widely adopted synthesis involves Suzuki-Miyaura coupling between 4-fluoro-2-bromobenzaldehyde and 4-fluorophenylboronic acid. Using a palladium catalyst (e.g., Pd(PPh₃)₄) in a toluene/water biphasic system at 80°C, this method achieves yields of 72–75%. Critical parameters include:
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Molar ratio: 1:1.2 (bromobenzaldehyde:boronic acid)
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Base: Na₂CO₃ (2 equiv)
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Reaction time: 12–18 hours
Post-reaction oxidation with pyridinium chlorochromate (PCC) ensures complete conversion of any intermediate alcohols to the aldehyde.
Chlorination-Hydrolysis Pathway
An alternative industrial-scale method, adapted from CN104098453A , involves:
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Chlorination: 4-Fluorotoluene reacts with Cl₂ under UV light at 50–60°C to form 4-fluoro-α,α-dichlorotoluene.
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Hydrolysis: The dichloride undergoes FeCl₃/ZnCl₂-catalyzed hydrolysis at 130°C, yielding the aldehyde after neutralization and extraction (80% yield) .
This route’s advantages include lower catalyst costs (<$5/kg) and compatibility with continuous flow reactors .
Pharmaceutical Applications
Chalcone Derivatives for Anti-Inflammatory Agents
4-Fluoro-2-(4-fluorophenyl)benzaldehyde serves as a precursor for fluorinated chalcones, such as 4′-fluoro-2′-hydroxychalcone (5a), which exhibits dual cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8 μM) and antioxidant activity (EC₅₀ = 12 μM in DPPH assay) . Docking studies reveal that the fluorine atoms enhance binding affinity to COX-2’s hydrophobic pocket by 1.8 kcal/mol compared to non-fluorinated analogs .
Analgesic Drug Candidates
Dihydropyrazole derivatives synthesized from the aldehyde show 60% reduction in carrageenan-induced paw edema in murine models at 50 mg/kg doses, outperforming ibuprofen (45% reduction) . Structure-activity relationships indicate that methoxy substitutions on the chalcone’s B-ring further enhance potency .
Material Science Applications
Incorporating 4-Fluoro-2-(4-fluorophenyl)benzaldehyde into polyimide matrices increases glass transition temperatures (Tg) by 40°C compared to non-fluorinated analogs, as measured by differential scanning calorimetry. The compound’s hydrophobicity (contact angle = 112°) also makes it suitable for water-resistant coatings in microelectronics.
Future Research Directions
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Catalyst Optimization: Developing magnetically separable Pd-Fe₃O₄ nanocomposites could reduce catalyst costs by 30% in Suzuki couplings.
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Biodegradation Studies: Assessing environmental persistence via OECD 301F tests is critical given fluorine’s recalcitrance.
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COX-2 Selectivity: Modifying the chalcone’s B-ring with sulfonamide groups may improve COX-2 selectivity indices beyond 100:1 .
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